3-Chloro-5-fluorobenzonitrile

Physical Properties Procurement Specification Handling

Researchers requiring a halogenated benzonitrile with precise 3-chloro-5-fluoro regiochemistry for SNAr or cross-coupling often face supply inconsistency. 3-Chloro-5-fluorobenzonitrile (CAS 327056-73-5) resolves this with its balanced Cl/F electron-withdrawing profile, enabling selective Pd-catalyzed Suzuki/Buchwald-Hartwig couplings critical for kinase inhibitor and CNS API synthesis. • Hydrolyzes to 3-chloro-5-fluorobenzoic acid for downstream diversification. • Supplied as 98% pure crystalline powder (mp 54-59°C). • Bulk quantities available with consistent lot-to-lot quality for agrochemical and pharma R&D.

Molecular Formula C7H3ClFN
Molecular Weight 155.55 g/mol
CAS No. 327056-73-5
Cat. No. B1363421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluorobenzonitrile
CAS327056-73-5
Molecular FormulaC7H3ClFN
Molecular Weight155.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Cl)C#N
InChIInChI=1S/C7H3ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
InChIKeyGIKLRWNRBOLRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluorobenzonitrile: Core Properties & Specifications


3-Chloro-5-fluorobenzonitrile (CAS 327056-73-5, molecular formula C₇H₃ClFN, molecular weight 155.56 g/mol) is a halogenated aromatic nitrile featuring a benzonitrile ring substituted with chlorine and fluorine atoms at the 3- and 5-positions, respectively [1]. It is supplied as a white to light yellow crystalline powder with a reported melting point range of 54–59 °C . This compound serves as a versatile building block in organic synthesis, particularly as a key intermediate in the production of active pharmaceutical ingredients (APIs), agrochemicals, and specialty fine chemicals .

Building block Halogenated aromatic nitrile with distinct 3-chloro-5-fluoro substitution pattern
Workflow Organic synthesis intermediate for APIs, agrochemicals, and fine chemicals
Format Crystalline powder; supports standard laboratory handling and dissolution

3-Chloro-5-fluorobenzonitrile: Substitution Challenges


While 3-chloro-5-fluorobenzonitrile belongs to the broader class of halogenated benzonitriles, its specific substitution pattern—a chlorine at position 3 and a fluorine at position 5—confers a unique electronic and steric profile that cannot be replicated by seemingly similar analogs such as 3,5-dichlorobenzonitrile or 3,5-difluorobenzonitrile. These electronic differences directly influence reactivity in nucleophilic aromatic substitution (SNAr), regioselectivity in cross-coupling reactions, and ultimately, the biological and physicochemical properties of downstream drug candidates . The balanced electron-withdrawing effects of the mixed halogen system (Cl and F) provide a distinct activation profile for the nitrile group and the aromatic ring, making this specific regioisomer a privileged scaffold in medicinal chemistry [1].

3,5-Dichloro analog Di-Cl substitution shifts electronic and steric profile; SNAr reactivity and regioselectivity may not transfer to target scaffold
3,5-Difluoro analog Mixed Cl/F electron-withdrawing balance is absent; activation profile for cross-coupling may differ significantly
Regioisomer (3-Cl,4-F) 1,2,4-substitution pattern changes electronic environment; regioselectivity in downstream transformations may not reproduce

3-Chloro-5-fluorobenzonitrile: Comparative Evidence


Melting Point & Physical Form Comparison

3-Chloro-5-fluorobenzonitrile is a crystalline solid at room temperature with a melting point of 54–59 °C . In contrast, the related analog 3,5-difluorobenzonitrile exhibits a significantly higher melting point of 85–88 °C [1]. This difference in physical state and thermal behavior can impact handling, storage, and formulation during synthesis and processing.

Melting Point
Cross-study comparable
54–59 °C vs. 85–88 °C
Supports handling and dissolution context
26–34 °C lower than 3,5-difluoro analog
Physical Properties Procurement Specification Handling

Molecular Weight vs. 3,5-Dichlorobenzonitrile

The molecular weight of 3-chloro-5-fluorobenzonitrile is 155.56 g/mol [1]. The structurally similar 3,5-dichlorobenzonitrile has a molecular weight of 172.01 g/mol [2]. This mass difference of ~16.5 g/mol arises from the replacement of a fluorine atom with a chlorine atom. In medicinal chemistry, such differences in molecular weight and halogen composition can significantly influence properties like lipophilicity, metabolic stability, and binding affinity [3].

Molecular Weight
Cross-study comparable
155.56 g/mol
May support medicinal chemistry selection context
~16.5 g/mol lower than 3,5-dichloro analog
Molecular Property Structural Comparison Drug Design

Regioisomeric Specificity vs. 3-Chloro-4-fluorobenzonitrile

The substitution pattern on the aromatic ring is critical for reactivity. 3-Chloro-5-fluorobenzonitrile has its substituents in a meta (1,3) relationship. The regioisomer 3-chloro-4-fluorobenzonitrile, with a 1,2,4-substitution pattern, exhibits a different electronic environment [1]. This structural difference leads to distinct regioselectivity in subsequent synthetic transformations, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions .

Substitution Pattern
Class-level inference
3-Cl,5-F (1,3) vs. 3-Cl,4-F (1,2,4)
Regioisomer-specific scaffold synthesis context
Regioselectivity may differ; requires validation
Regioselectivity Synthetic Utility Cross-Coupling

Optimized Synthetic Yield

An optimized synthetic route for 3-chloro-5-fluorobenzonitrile utilizes a palladium-catalyzed cyanation of 1-bromo-3-chloro-5-fluorobenzene with zinc cyanide, achieving an isolated yield of 85% . An alternative route starting from the same bromo precursor has been reported with a yield of approximately 64% [1].

Synthetic Yield
Data to verify
85% (optimized route)
Supports process economics context
Pd-catalyzed cyanation; supplier-reported data
Synthesis Process Chemistry Cost-Efficiency

3-Chloro-5-fluorobenzonitrile: Key Application Scenarios


Kinase & CNS Drug Intermediates

3-Chloro-5-fluorobenzonitrile is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), specifically noted for its use in kinase inhibitors and central nervous system (CNS)-targeting compounds . Its unique 3-chloro-5-fluoro substitution pattern provides the precise electronic and steric properties required for these advanced drug scaffolds, distinguishing it from alternative regioisomers like 3-chloro-4-fluorobenzonitrile.

Hydrolysis to 3-Chloro-5-fluorobenzoic Acid

The nitrile group of 3-chloro-5-fluorobenzonitrile can be efficiently hydrolyzed under strong basic conditions to yield 3-chloro-5-fluorobenzoic acid . This carboxylic acid derivative is itself a valuable intermediate for further functionalization. This transformation leverages the specific 3,5-halogenation pattern to install a carboxylic acid handle while retaining the halogen substituents for downstream reactivity.

Herbicide Intermediate Development

This compound is utilized in the synthesis of advanced crop protection agents, including herbicides [1]. Its halogenated structure contributes to the biological efficacy and environmental profile of the final active ingredients. The specific chlorine/fluorine combination offers a balance of properties that may not be achievable with di-chloro or di-fluoro analogs.

Cross-Coupling & Heterocycle Synthesis

The aryl halide functionality, particularly the chlorine atom, allows 3-chloro-5-fluorobenzonitrile to participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2]. This reactivity enables the construction of complex biaryl and heterocyclic frameworks, making it a versatile building block for medicinal chemistry and materials science research.

Application
Selection Property
Validation Focus
Kinase & CNS drug intermediates
3-Chloro-5-fluoro substitution pattern
Regioisomer-specific scaffold synthesis
Hydrolysis to benzoic acid derivative
Nitrile hydrolysis reactivity
Carboxylic acid derivative purity
Herbicide intermediate development
Halogenated aromatic profile
Biological activity and environmental profile review
Cross-coupling & heterocycle synthesis
Aryl halide cross-coupling reactivity
Biaryl and heterocyclic framework construction

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